![molecular formula C₂₄H₂₅D₃O₂ B1156616 Bexarotene-d3](/img/new.no-structure.jpg)
Bexarotene-d3
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Description
Bexarotene-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₅D₃O₂ and its molecular weight is 351.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oncology
Cutaneous T-cell Lymphomas (CTCL)
Bexarotene-d3 has been approved for the treatment of advanced-stage CTCL since 1999. A retrospective study involving 216 patients revealed an overall response rate of 70.3% , with complete responses in 25.5% and partial responses in 44.8% of cases . The treatment was well tolerated, with common adverse effects including hypertriglyceridemia (79%) and hypothyroidism (52%) but no grade 5 adverse events reported.
Breast Cancer
In preclinical studies, this compound demonstrated potential in overcoming acquired drug resistance in breast cancer cells. When combined with chemotherapeutic agents, it maintained chemosensitivity and reduced invasiveness in resistant cell lines, suggesting its role as an adjunctive therapy .
Lung Cancer
A proof-of-principle clinical trial indicated that this compound effectively repressed tumor growth and biomarker expression in lung cancer patients. Notably, significant changes were observed in cyclin D1 and epidermal growth factor receptor levels among patients receiving adequate dosages .
Neuroprotection
Huntington's Disease
this compound has shown promise in neuroprotective applications, particularly for Huntington's disease. In a study utilizing the N171-82Q mouse model, treatment with this compound improved motor function and reduced neurodegeneration, indicating its potential as a therapeutic option for neurodegenerative diseases .
Multiple Sclerosis
Research indicates that this compound promotes remyelination in multiple sclerosis by enhancing the induction of regulatory T-cells (Tregs). This effect occurs independently of retinoic acid receptor signaling, highlighting its unique mechanism of action in autoimmune conditions .
Mechanistic Insights
This compound functions primarily through activation of retinoid X receptors (RXR), which play a crucial role in regulating gene expression related to cell growth and differentiation. The activation of RXR has been linked to various therapeutic effects, including:
- Induction of Apoptosis: In hematopoietic and epithelial tumor cell lines.
- Neuroprotection: By enhancing mitochondrial function and cellular quality control mechanisms.
- Modulation of Immune Responses: Particularly through Treg induction in autoimmune diseases.
Table 1: Efficacy of this compound in Clinical Trials
Condition | Overall Response Rate | Complete Response Rate | Partial Response Rate | Common Adverse Effects |
---|---|---|---|---|
Cutaneous T-cell Lymphomas | 70.3% | 25.5% | 44.8% | Hypertriglyceridemia, Hypothyroidism |
Breast Cancer | N/A | N/A | N/A | Increased sensitivity to chemotherapy |
Lung Cancer | N/A | N/A | N/A | Biomarker changes observed |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
RXR Activation | Regulates gene expression affecting cell growth and differentiation |
Induction of Apoptosis | Promotes programmed cell death in malignant cells |
Neuroprotection | Enhances mitochondrial function and cellular quality control |
Immune Modulation | Increases regulatory T-cell populations in autoimmune contexts |
Properties
Molecular Formula |
C₂₄H₂₅D₃O₂ |
---|---|
Molecular Weight |
351.5 |
Synonyms |
4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)benzoic Acid-d3; LG 100069-d3; LG 1069-d3; LG 69-d3; LGD 1069-d3; RO 26-4455-d3; SR 11247-d3; Targret-d3; Targretin-d3; Targretyn-d3; Targrexin-d3 _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.